molecular formula C11H12IN3O2 B1522457 tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1299607-57-0

tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1522457
CAS No.: 1299607-57-0
M. Wt: 345.14 g/mol
InChI Key: OEWBCEOBCVBANN-UHFFFAOYSA-N
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Description

Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C11H12IN3O2 and a molecular weight of 345.14 g/mol. It belongs to the class of pyrazolo[3,4-b]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Pyrazole Ring: : This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic conditions.

  • Iodination: : The pyrazolo[3,4-b]pyridine core is then iodinated at the 5-position using iodine or an iodinating agent such as N-iodosuccinimide (NIS).

  • Esterification: : The carboxylate group is introduced by reacting the iodinated pyrazolo[3,4-b]pyridine with tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to iodate or periodate under specific conditions.

  • Reduction: : The iodine atom can be reduced to iodide using reducing agents like sodium thiosulfate or hydrogen.

  • Substitution: : The iodine atom can be substituted with other functional groups, such as amines, using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Iodine, hydrogen peroxide, or periodate salts.

  • Reduction: : Sodium thiosulfate, hydrogen gas, or lithium aluminum hydride.

  • Substitution: : Amines, nucleophiles, and suitable solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products Formed

  • Oxidation: : Iodate or periodate derivatives.

  • Reduction: : Iodide derivatives.

  • Substitution: : Amine-substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: : It is used in biological studies to investigate the biological activity of pyrazolo[3,4-b]pyridine derivatives.

  • Medicine: : It has potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.

  • Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is similar to other pyrazolo[3,4-b]pyridine derivatives, such as tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. its unique iodine substitution at the 5-position provides distinct chemical and biological properties compared to its bromo-substituted counterparts.

List of Similar Compounds

  • Tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

  • Tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

  • Tert-Butyl 5-iodo-3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Properties

IUPAC Name

tert-butyl 5-iodopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWBCEOBCVBANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138393
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-57-0
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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